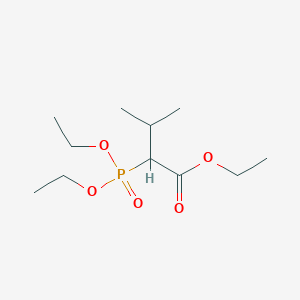

Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate

Overview

Description

Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate is an organic compound with the molecular formula C10H21O5P. It is a phosphonate ester, characterized by the presence of a diethoxyphosphoryl group attached to a butanoate backbone. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate typically involves the Arbuzov reaction. This reaction is a well-known method for forming carbon-phosphorus bonds. The process involves the reaction of triethyl phosphite with an alkyl halide under controlled conditions. For instance, the reaction between triethyl phosphite and ethyl 3-bromomethylbutanoate in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves maintaining specific temperatures and pressures, and the use of solvents like toluene to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the diethoxyphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates .

Scientific Research Applications

Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or acting as a ligand in coordination chemistry .

Comparison with Similar Compounds

- Triethyl phosphonoacetate

- Diethyl benzylphosphonate

- Ethyl diethylphosphonoacetate

Comparison: Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to similar compounds. For instance, while Triethyl phosphonoacetate is commonly used in the Horner-Wadsworth-Emmons reaction, this compound offers enhanced stability and versatility in various synthetic applications .

Biological Activity

Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate is a phosphonate compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the Arbuzov reaction , a well-established method for forming carbon-phosphorus bonds. The reaction generally includes triethyl phosphite and an appropriate alkyl halide under controlled conditions to yield the desired phosphonate ester.

Synthetic Route Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Triethyl phosphite + Alkyl halide | Base-catalyzed, controlled temperature | This compound |

| 2 | N/A | N/A | Purification via column chromatography |

Biological Activity

This compound exhibits various biological activities, including enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain enzymes, particularly farnesyl pyrophosphate synthase (FPPS). Inhibitors of FPPS are significant in the development of treatments for cancers and other diseases due to their role in the mevalonate pathway, which is crucial for cell proliferation and survival .

Kinetic Studies:

- Kinetic Parameters for FPPS:

- (μM): 5.6 ± 1.8

- (μmol/mg/min): 1.21 ± 0.21

- (S): 0.78 ± 0.14

These parameters suggest that this compound has a significant affinity for FPPS, indicating its potential as a therapeutic agent .

Case Studies

- Anticancer Activity : A study explored the effects of various phosphonate esters, including this compound, on cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting its utility in cancer therapy .

- Antiviral Properties : Another investigation assessed the antiviral activity of this compound against specific viral strains. The findings indicated that it could inhibit viral replication, highlighting its potential application in antiviral drug development .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes in metabolic pathways. By forming stable carbon-phosphorus bonds, it can effectively mimic natural substrates or inhibitors, leading to altered enzyme activity and subsequent biological effects.

Potential Molecular Targets

- Farnesyl Pyrophosphate Synthase (FPPS) : Critical in the mevalonate pathway.

- Other Enzymes : Further studies are needed to identify additional targets and elucidate broader biological implications.

Properties

IUPAC Name |

ethyl 2-diethoxyphosphoryl-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O5P/c1-6-14-11(12)10(9(4)5)17(13,15-7-2)16-8-3/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJELRNPBKJSTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472415 | |

| Record name | Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35051-50-4 | |

| Record name | Butanoic acid, 2-(diethoxyphosphinyl)-3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35051-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing Ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate via the Arbuzov reaction?

A1: The research highlights the successful synthesis of this compound using the Arbuzov reaction. [] This reaction is significant in organophosphorus chemistry for its ability to form carbon-phosphorus bonds. By employing this reaction with readily available starting materials like ethyl chloroacetate and triethyl phosphate, the researchers achieved a good overall yield (79.1%) of the target compound. This synthetic route demonstrates an efficient method for producing this compound, which could potentially be scaled up for larger-scale production if needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.